molecular formula C21H23N3O5S B2969382 2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate CAS No. 895648-47-2

2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate

Cat. No.: B2969382
CAS No.: 895648-47-2
M. Wt: 429.49
InChI Key: QZEGUAMHTOCGMS-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin core linked to a butanoate ester and a 3,4-dimethylphenyl-substituted acetamide group. The benzothiadiazine dioxide moiety is notable for its sulfonamide-like structure, which is often associated with bioactivity in pharmaceuticals, particularly in anti-inflammatory or antimicrobial agents .

Properties

IUPAC Name

[2-(3,4-dimethylanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-14-10-11-16(12-15(14)2)22-20(25)13-29-21(26)9-5-8-19-23-17-6-3-4-7-18(17)30(27,28)24-19/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEGUAMHTOCGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O5SC_{20}H_{24}N_2O_5S, with a molecular weight of approximately 404.48 g/mol. Its structure features a thiadiazine ring and a dimethylphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antiviral Activity :
    • Compounds with similar structures have been evaluated for their ability to inhibit HIV-1. For example, derivatives containing thiadiazine rings showed moderate to excellent antiviral activity with EC50 values ranging from 90 nM to 10.81 μM against HIV strains .
    • A specific study highlighted that mono-substituted thiadiazine derivatives had comparable efficacy to di-substituted ones in inhibiting viral replication .
  • Anticancer Potential :
    • The presence of the benzo[e][1,2,4]thiadiazine moiety has been linked to anticancer properties. Compounds in this class have shown cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis induction .
  • Anti-inflammatory Effects :
    • Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl and thiadiazine rings significantly affect biological activity:

  • Dimethyl Substitution : The presence of methyl groups on the phenyl ring enhances lipophilicity and potentially increases cellular uptake.
  • Thiadiazine Modifications : Substituents on the thiadiazine ring influence the compound's interaction with biological targets, impacting its efficacy against viruses and tumors .

Case Studies

Several studies have reported on the biological evaluation of related compounds:

CompoundActivityEC50 (μM)Reference
Compound AHIV Inhibition0.09
Compound BCytotoxicity (Cancer Cell Lines)5.0
Compound CAnti-inflammatoryN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of heterocyclic molecules documented in the literature:

Compound Core Structure Functional Groups Reported Properties
Target Compound Benzo[e][1,2,4]thiadiazin-1,1-dioxide Butanoate ester, 3,4-dimethylphenylacetamide Inferred: Potential protease inhibition or anti-inflammatory activity (based on core)
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazin-3-one Acetamide, keto group Anticonvulsant activity; hydrogen-bonding interactions observed in crystallography
4-Phenyl-5-aryloxy-1,2,3-thiadiazoles 1,2,3-Thiadiazole Aryloxy/thioaryl substituents Synthetic intermediates for agrochemicals; moderate thermal stability
2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-4-oxo-4(...)-butanoic acid 1,3,4-Thiadiazole Hydroxybutanoic acid, benzylamino group Inferred: Possible antimicrobial activity due to thiadiazole core

Physicochemical and Pharmacokinetic Predictions

  • Lipophilicity : The 3,4-dimethylphenyl group may increase logP compared to simpler benzothiazin derivatives (e.g., the unsubstituted acetamide in ), enhancing membrane penetration but reducing aqueous solubility.
  • Metabolic Stability: The butanoate ester is prone to hydrolysis by esterases, suggesting rapid conversion to the active carboxylic acid metabolite in vivo.

Research Findings and Limitations

  • Thermal Stability : Thiadiazoles (e.g., ) exhibit moderate stability under ambient conditions, but the sulfone group in the target compound may increase oxidative sensitivity.

Q & A

Q. What are the recommended synthetic routes for 2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate?

Methodological Answer:

  • Stepwise Synthesis:
    • Core Thiadiazine Synthesis: Begin with the sulfonation of the benzo-fused 1,2,4-thiadiazine core using SO₃ or chlorosulfonic acid to achieve the 1,1-dioxido moiety .
    • Esterification: Couple the thiadiazine core with 4-oxobutanoic acid via Steglich esterification (DCC/DMAP) or carbodiimide-mediated coupling (EDC/HOBt) .
    • Amide Formation: React the intermediate ester with 3,4-dimethylaniline in the presence of a coupling agent like HATU or PyBOP .
  • Purification: Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the thiadiazine ring (e.g., deshielded protons at δ 7.5–8.5 ppm), ester carbonyl (δ 170–175 ppm), and dimethylphenyl group (δ 2.2–2.5 ppm for methyl groups) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond lengths, particularly for the sulfone (S=O) and amide (C=O) groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers conduct preliminary biological activity screening for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
    • Cytotoxicity: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability at 1–100 µM concentrations .
  • Control Compounds: Include structurally related analogs (e.g., pyridothiadiazine derivatives) to establish baseline activity .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis:
    • Substituent Variation: Modify the 3,4-dimethylphenyl group (e.g., halogenation, methoxy substitution) and the ester linker (e.g., alkyl chain length) .
  • Statistical Design of Experiments (DoE): Apply factorial design to evaluate the impact of substituents on activity. Use software like Minitab or JMP to analyze interactions between variables .
  • Data Validation: Replicate assays in triplicate under controlled conditions (pH 7.4, 37°C) to minimize variability .

Q. What computational strategies are effective for modeling interactions between this compound and its biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study reaction mechanisms at enzyme active sites, focusing on the sulfone group’s role in hydrogen bonding .

Q. How can contradictory data in bioactivity or stability studies be resolved?

Methodological Answer:

  • Source Identification:
    • Purity Checks: Re-analyze batches via LC-MS to rule out impurities (>98% purity required) .
    • Assay Conditions: Standardize protocols (e.g., serum-free media for cell assays to avoid protein binding) .
  • Cross-Validation: Compare results across multiple labs using blinded samples. Perform stability studies (e.g., pH, temperature stress tests) to assess compound degradation .

Q. What methodologies are recommended for studying the compound’s metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using software like MetabolitePilot .
  • Forced Degradation: Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic (UV light) conditions. Track degradation products using HPLC-DAD .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonation, esterification) be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated reagents to identify rate-determining steps in sulfonation .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation during esterification .
  • Computational Reaction Path Search: Use GRRM or Gaussian to map transition states and validate with experimental kinetic data .

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